![molecular formula C15H13F3N2S B5777949 N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as TFMU, is a chemical compound that has been widely used in scientific research for its various applications. TFMU is a thiourea derivative that is synthesized through a simple reaction between 4-methylphenylisothiocyanate and 2-(trifluoromethyl)aniline.
Mechanism of Action
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of various cellular processes. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to be a non-competitive inhibitor of CK2, meaning that it does not compete with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the migration and invasion of cancer cells. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages and limitations for lab experiments. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is also a relatively stable compound that can be stored for long periods without degradation. However, N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the use of N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has shown promise as a potential cancer therapy, and further studies are needed to determine its effectiveness in vivo. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to have neuroprotective effects, and further studies are needed to determine its potential as a treatment for Alzheimer's disease. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea can also be used to study the role of CK2 in various diseases such as HIV infection and inflammation. In addition, further studies are needed to improve the solubility and stability of N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, which can increase its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a valuable tool for scientific research due to its various applications. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a potent inhibitor of CK2, which plays a crucial role in various cellular processes. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages and limitations for lab experiments, and further studies are needed to determine its potential as a therapeutic agent. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several future directions for use in scientific research, which can help to advance our understanding of various diseases and cellular processes.
Synthesis Methods
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is synthesized through a reaction between 4-methylphenylisothiocyanate and 2-(trifluoromethyl)aniline. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The reaction is simple and efficient, and the yield of N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is high. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Scientific Research Applications
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research for its various applications. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been used to study the role of CK2 in various diseases such as Alzheimer's disease and HIV infection.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S/c1-10-6-8-11(9-7-10)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXPQQXDSOGOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)
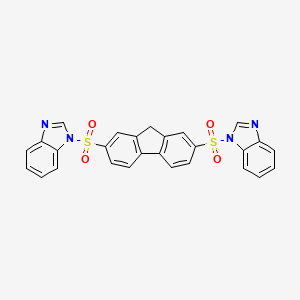
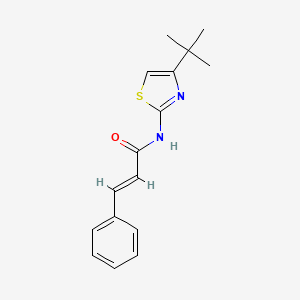
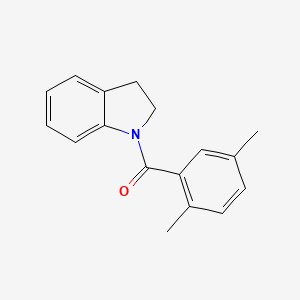
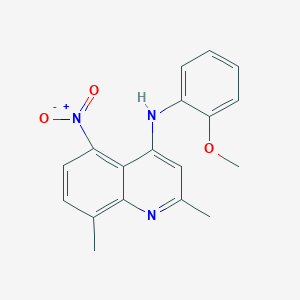
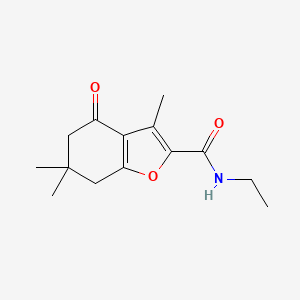
![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)
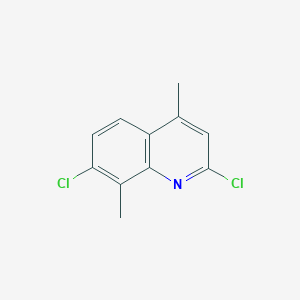
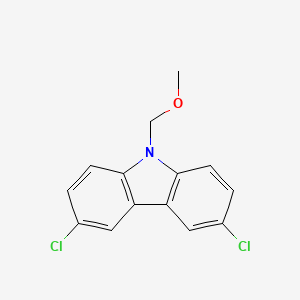
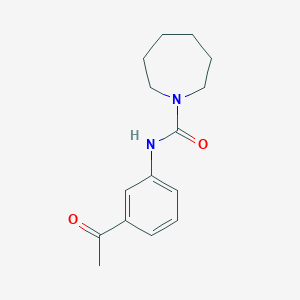
![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)